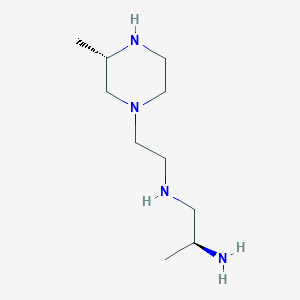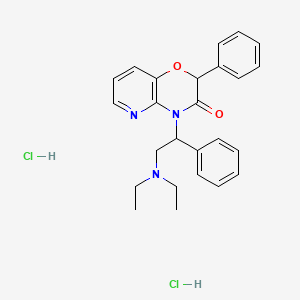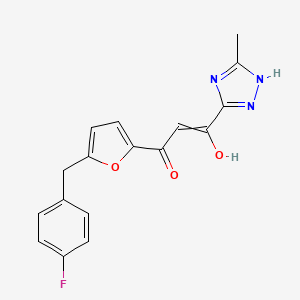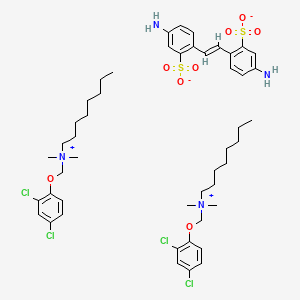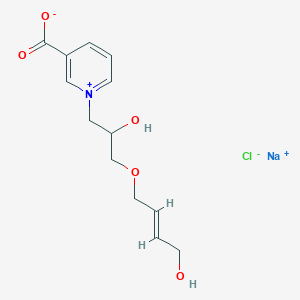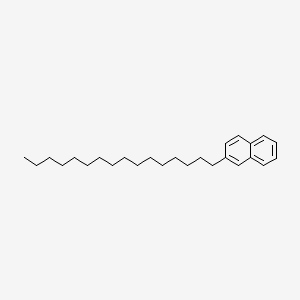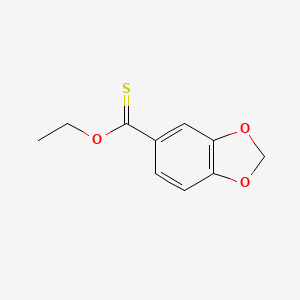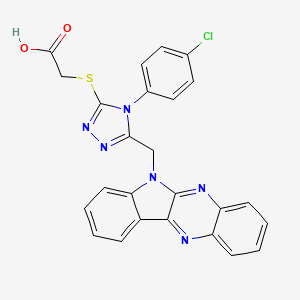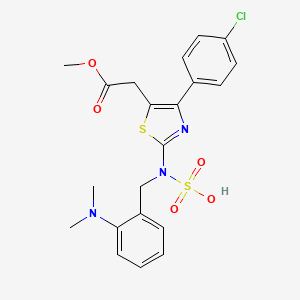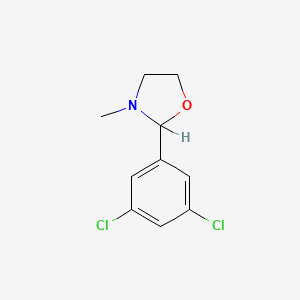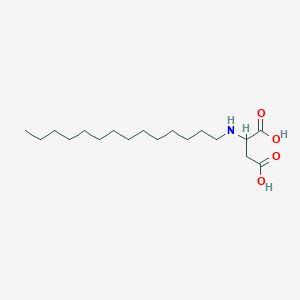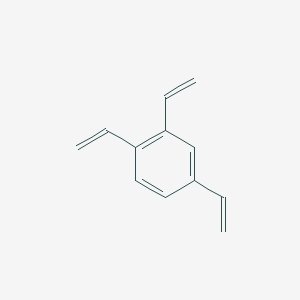
Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2,2'-dimethyl-, (1alpha,1'alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is a complex organic compound with the molecular formula C37H40N2O6. This compound is known for its unique structural features, including multiple methoxy groups and a complex ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include methanol, dimethyl sulfate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-
- 6,6’,7-Trimethoxy-2,2’-dimethyloxyacanthan-12’-ol
- 6,6’,12’-Trimethoxy-2,2’-dimethyloxyacanthan-7-ol
Uniqueness
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is unique due to its specific structural configuration and the presence of multiple methoxy groups. This gives it distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
39027-78-6 |
|---|---|
Formule moléculaire |
C37H40N2O6 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(1S,14S)-6,20,25-trimethoxy-2,15-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-21-23-8-11-29(41-3)31(17-23)44-26-9-6-22(7-10-26)16-28-34-25(13-15-39(28)2)19-33(43-5)36(40)37(34)45-32-20-27-24(18-30(32)42-4)12-14-38-35(21)27/h6-11,17-21,28,35,38,40H,12-16H2,1-5H3/t21?,28-,35-/m0/s1 |
Clé InChI |
YNSGXYHJGNHLOT-BYMCDGRDSA-N |
SMILES isomérique |
CC1[C@H]2C3=CC(=C(C=C3CCN2)OC)OC4=C5[C@H](CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C |
SMILES canonique |
CC1C2C3=CC(=C(C=C3CCN2)OC)OC4=C5C(CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


